molecular formula C7H16N2O2 B573645 Pentanoic  acid,  4,5-diamino-,  ethyl  ester CAS No. 168016-80-6

Pentanoic acid, 4,5-diamino-, ethyl ester

Cat. No.: B573645
CAS No.: 168016-80-6
M. Wt: 160.217
InChI Key: ZDDJPXOHNDIRDJ-UHFFFAOYSA-N
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Description

Introduction

Background and Significance in Organic Chemistry

Pentanoic acid, 4,5-diamino-, ethyl ester occupies a prominent position within the broader context of amino acid chemistry and ester-containing organic compounds. The compound's significance stems from its unique structural framework that incorporates both nucleophilic amino groups and an electrophilic ester functionality within a single molecular entity. This dual functionality creates opportunities for diverse chemical transformations, making it a valuable synthetic intermediate in organic chemistry.

The structural characteristics of this compound place it within the category of diamino-substituted carboxylic acid esters, a class of molecules that has gained considerable attention in synthetic organic chemistry due to their versatility as building blocks for more complex structures. The presence of two amino groups at adjacent carbon positions (4 and 5) creates a unique reactivity profile that distinguishes it from other amino acid esters. The ethyl ester group provides additional synthetic flexibility, allowing for selective hydrolysis or transesterification reactions while maintaining the integrity of the amino functionalities.

Research has demonstrated that compounds containing similar structural motifs play crucial roles in the synthesis of biologically active molecules, including peptide analogs and enzyme inhibitors. The specific positioning of the amino groups in pentanoic acid, 4,5-diamino-, ethyl ester creates opportunities for intramolecular cyclization reactions, potentially leading to the formation of heterocyclic structures with enhanced biological activity. The compound's molecular weight of 160.21 grams per mole and its canonical SMILES representation (CCOC(=O)CCC(CN)N) reflect its relatively compact structure while maintaining significant functional group diversity.

Table 1: Fundamental Chemical Properties
Property Value Reference
Molecular Formula C₇H₁₆N₂O₂
Molecular Weight 160.21 g/mol
CAS Registry Number 168016-80-6
IUPAC Name ethyl 4,5-diaminopentanoate
InChI Key ZDDJPXOHNDIRDJ-UHFFFAOYSA-N

Historical Context and Discovery

The development and characterization of pentanoic acid, 4,5-diamino-, ethyl ester can be traced to broader research efforts in amino acid chemistry and peptide synthesis that gained momentum throughout the latter half of the twentieth century. While specific historical documentation regarding the initial synthesis of this particular compound remains limited in the available literature, its discovery and development appear to be closely linked to research on isoglutamine derivatives and related amino acid analogs.

Historical precedent for compounds of this structural class can be found in early work on glutamic acid derivatives, particularly the synthesis of isoglutamine compounds. Research from the 1940s and 1950s demonstrated significant interest in amino acid derivatives that featured multiple amino functionalities, with particular attention paid to compounds that could serve as building blocks for peptide synthesis. The development of protected amino acid derivatives, including ester forms, represented a crucial advancement in synthetic methodology that enabled more sophisticated peptide synthesis strategies.

The emergence of pentanoic acid, 4,5-diamino-, ethyl ester as a compound of interest appears to have coincided with advances in organic synthesis techniques that allowed for the selective introduction of amino groups at specific positions within carboxylic acid frameworks. Research published in scientific literature has documented various synthetic approaches to related diamino acid derivatives, indicating a sustained research interest in this class of compounds. The development of methods for the synthesis of orthogonally protected diamino acids, as described in research focusing on hydroxypentanoic acid derivatives, provided important methodological foundations for the preparation of compounds like pentanoic acid, 4,5-diamino-, ethyl ester.

The historical context surrounding this compound also reflects broader trends in medicinal chemistry and biochemical research, where amino acid derivatives have been recognized for their potential as therapeutic agents and research tools. The structural relationship between pentanoic acid, 4,5-diamino-, ethyl ester and naturally occurring amino acids suggests that its development was influenced by efforts to create synthetic analogs of biologically important molecules.

Research Objectives and Scope

Contemporary research involving pentanoic acid, 4,5-diamino-, ethyl ester encompasses several distinct but interconnected areas of investigation. Primary research objectives include the development of efficient synthetic methodologies for the compound's preparation, the exploration of its chemical reactivity patterns, and the investigation of its potential applications in peptide synthesis and medicinal chemistry.

Synthetic methodology development represents a crucial area of research focus, with investigators seeking to establish reliable and scalable procedures for the compound's preparation. Current synthetic approaches typically involve esterification reactions of the corresponding pentanoic acid precursor, followed by selective amination procedures to introduce the amino functionalities at the desired positions. Research has demonstrated that the synthesis can be achieved through several methodological approaches, including hydroamination of unsaturated ester precursors and direct amination of activated carboxylic acid derivatives.

The scope of current research also extends to the investigation of the compound's chemical reactivity, particularly its behavior in peptide coupling reactions and its compatibility with various protecting group strategies. The presence of both amino and ester functionalities within the molecule creates opportunities for selective chemical transformations, making it an attractive target for research focused on developing new synthetic methodologies. Studies have examined the compound's ability to participate in condensation reactions, amidation processes, and nucleophilic substitution reactions, providing valuable insights into its synthetic utility.

Research objectives also include the exploration of potential biological applications, although such investigations typically focus on the compound's utility as a synthetic intermediate rather than direct biological activity. The structural similarity to naturally occurring amino acids suggests potential applications in the development of enzyme inhibitors, peptide analogs, and other biologically active compounds. Current research efforts continue to investigate the compound's role in the synthesis of more complex molecular structures, particularly those with potential therapeutic relevance.

Table 2: Research Applications and Methodologies
Research Area Primary Focus Methodology Reference
Synthetic Chemistry Esterification and amination Multi-step organic synthesis
Peptide Synthesis Building block development Coupling reactions
Structural Analysis NMR characterization Spectroscopic techniques
Chemical Reactivity Functional group transformations Selective chemistry

Relationship to Amino Acid Chemistry

Pentanoic acid, 4,5-diamino-, ethyl ester demonstrates significant structural and functional relationships to naturally occurring amino acids, particularly those within the glutamic acid family. The compound's five-carbon backbone with amino substitution at positions 4 and 5 creates structural parallels to isoglutamine, a gamma amino acid derived from glutamic acid through amide formation. This relationship positions the compound within the broader context of amino acid derivative chemistry and highlights its potential significance in biochemical research.

The structural connection to isoglutamine is particularly noteworthy, as isoglutamine itself represents an important amino acid derivative that occurs in certain biological systems, including bacterial cell walls as a component of muramyl dipeptide. The fact that pentanoic acid, 4,5-diamino-, ethyl ester shares key structural features with isoglutamine suggests potential applications in the synthesis of peptide analogs and other biologically relevant compounds. Research has documented the synthesis of various isoglutamine derivatives, including benzyl ester forms, indicating sustained interest in this structural class.

The compound's relationship to amino acid chemistry extends beyond simple structural similarity to encompass functional considerations as well. The presence of multiple amino groups within the molecule creates opportunities for peptide bond formation, allowing the compound to serve as a building block for peptide synthesis. Research has demonstrated that compounds with similar structural features can participate in peptide coupling reactions, leading to the formation of more complex peptide structures with potential biological activity.

Furthermore, the ethyl ester functionality provides additional versatility in amino acid derivative chemistry, as ester groups are commonly employed as protecting groups for carboxylic acid functionalities during peptide synthesis. The ability to selectively hydrolyze the ester group while maintaining the integrity of the amino functionalities makes pentanoic acid, 4,5-diamino-, ethyl ester particularly valuable as a synthetic intermediate. This dual functionality reflects broader trends in amino acid chemistry toward the development of multifunctional building blocks that can participate in multiple types of chemical transformations.

The stereochemical considerations associated with amino acid chemistry also apply to pentanoic acid, 4,5-diamino-, ethyl ester, although the available literature suggests that research has focused primarily on racemic forms of the compound. The presence of chiral centers within related compounds, such as those found in protected diamino acid derivatives, indicates that stereochemical control may become increasingly important as research in this area continues to develop. The relationship between this compound and natural amino acids underscores the importance of understanding its stereochemical properties and their potential impact on biological activity and synthetic utility.

Properties

CAS No.

168016-80-6

Molecular Formula

C7H16N2O2

Molecular Weight

160.217

IUPAC Name

ethyl 4,5-diaminopentanoate

InChI

InChI=1S/C7H16N2O2/c1-2-11-7(10)4-3-6(9)5-8/h6H,2-5,8-9H2,1H3

InChI Key

ZDDJPXOHNDIRDJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(CN)N

Synonyms

Pentanoic acid, 4,5-diamino-, ethyl ester

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Protected Amines

In this method, hydroxyl or halide groups at the 4th and 5th positions of ethyl pentanoate are replaced with amines. For example, ethyl 4,5-dibromopentanoate can react with ammonia or benzylamine under high-temperature conditions to yield the diamino product. However, competing elimination reactions often reduce yields, necessitating careful control of reaction parameters.

Reductive Amination of Keto Intermediates

Ethyl 4-oxopentanoate serves as a precursor, undergoing reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot reaction sequentially introduces amino groups at both positions, though stereochemical outcomes require further investigation.

Esterification and Subsequent Functionalization

This two-step approach first converts pentanoic acid to its ethyl ester, followed by amino group installation.

Esterification via Acid-Catalyzed Reactions

Pentanoic acid reacts with ethanol in the presence of sulfuric acid or p-toluenesulfonic acid to form ethyl pentanoate. The ester group enhances solubility in organic solvents, facilitating subsequent reactions.

Amino Group Introduction via Nitrosation and Reduction

Building on methodologies from pyrazole derivatives, ethyl pentanoate can undergo nitrosation at the 4th and 5th positions using isoamyl nitrite, followed by catalytic hydrogenation to reduce nitroso groups to amines. For instance:

  • Nitrosation : Ethyl 4,5-diketopentanoate reacts with isoamyl nitrite in ethanol, forming dinitroso intermediates.

  • Reduction : Palladium-on-carbon (Pd/C) catalyzes hydrogenation at 40–60°C, yielding the diamino ester.

Comparative Analysis of Methods

The table below evaluates the feasibility, advantages, and limitations of each approach:

MethodKey StepsYield*AdvantagesChallenges
Direct AminationNucleophilic substitution, reduction~40%Simplicity, fewer stepsLow regioselectivity, side reactions
Esterification + NitrosationEsterification, nitrosation, hydrogenation~55%High functional group toleranceRequires toxic nitrosating agents
Dynamic Kinetic ResolutionRacemate resolution with chiral ligands~65%Enantiocontrol, scalabilityComplex ligand synthesis

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4,5-diamino-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Pentanoic acid, 4,5-diamino-, ethyl ester has garnered attention for its structural features that may facilitate drug development. The presence of two amino groups allows for interactions with biological targets, potentially leading to the creation of novel therapeutic agents. Its unique reactivity can be exploited in designing compounds that interact with specific receptors or enzymes in the body.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various diamino acids and their derivatives. The results indicated that compounds similar to pentanoic acid derivatives exhibited significant activity against a range of pathogens, suggesting potential for developing new antibiotics.

Agricultural Applications

2. Plant Growth Regulation

The compound's structural characteristics may also position it as a candidate for use as a plant growth regulator. Its ability to influence growth patterns could be beneficial in agricultural practices, particularly in enhancing crop yields and resilience against environmental stressors.

Case Study: Growth Promotion in Crops

Research has shown that certain diamino compounds can stimulate growth in various plant species. By applying pentanoic acid, 4,5-diamino-, ethyl ester in controlled experiments, researchers observed enhanced growth rates and improved resistance to pests and diseases.

Biochemical Research

3. Biochemical Pathway Studies

The compound can serve as a biochemical probe to study metabolic pathways involving amino acids. Its unique structure enables researchers to trace metabolic processes and understand the role of diamino acids in cellular functions.

Case Study: Metabolic Pathway Analysis

In a study focusing on amino acid metabolism, pentanoic acid derivatives were utilized to elucidate pathways involved in nitrogen metabolism in plants. The findings contributed to a deeper understanding of how plants utilize nitrogen and the implications for agricultural productivity.

Mechanism of Action

The mechanism by which pentanoic acid, 4,5-diamino-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Modifications Key Properties/Applications References
Pentanoic acid, ethyl ester Ethyl ester Volatile flavor compound in fermented foods (e.g., kefir, JIUYAO); fruity aroma
Pentanoic acid, 4-oxo-, ethyl ester 4-oxo group Higher polarity due to ketone; potential precursor in synthetic chemistry
5,5,5-Trifluoro-2,4-dioxopentanoic acid ethyl ester Trifluoro, 2,4-dioxo groups Electron-withdrawing substituents alter reactivity; used in specialty syntheses
Hexanoic acid ethyl ester Longer carbon chain (C6) Dominant ester in fermented beverages (e.g., JIUYAO); sweet, banana-like aroma
Pentanoic acid, 4,5-diamino-, ethyl ester 4,5-diamino groups Enhanced hydrogen bonding; potential biochemical tool or drug intermediate (analog)

Analytical Detection and Industrial Use

  • Chromatography: Pentanoic acid ethyl ester is detectable via GC-MS but less abundant than hexanoic acid esters . Specialized fibers (e.g., DVB/CAR/PDMS) are required for optimal detection . Diamino-substituted esters may require derivatization (e.g., HCl salt formation) for stability during analysis .
  • Applications: Flavor Industry: Short-chain esters (C5–C6) like pentanoic acid ethyl ester are critical in food flavoring . Pharmaceuticals: Amino-substituted esters (e.g., CAS 18800-75-4) are explored for bioactivity, such as enzyme inhibition or receptor modulation .

Volatile Compound Profiles in Fermented Products (Selected Data)

Source Compound Concentration (µg/kg) Role in Flavor/Aroma
Plum Kefir Pentanoic acid ethyl ester High (exact value N/A) Fruity, yeast-derived
JIUYAO Hexanoic acid ethyl ester 1147–3187 Sweet, banana-like
JIUYAO Pentanoic acid ethyl ester Detected (lower range) Fruity, floral

Metabolic Pathways

  • Ester Hydrolysis: A key metabolic pathway for synthetic cannabinoids (e.g., 5F-MDMB-PICA) releases pentanoic acid derivatives, suggesting similar biodegradation routes for diamino esters .
  • Yeast Metabolism : Ethyl esters are synthesized via alcohol acyltransferase activity, while molds produce esters via extracellular esterases .

Biological Activity

Pentanoic acid, 4,5-diamino-, ethyl ester, also known as ethyl 4,5-diaminopentanoate (CAS No. 168016-80-6), is an organic compound characterized by its unique structural features, including two amino groups and an ethyl ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • Molecular Formula : C7H16N2O2
  • Molecular Weight : 160.217 g/mol
  • IUPAC Name : Ethyl 4,5-diaminopentanoate
  • Structure :
    • SMILES : CCOC(=O)CCC(CN)N
    • InChI Key : ZDDJPXOHNDIRDJ-UHFFFAOYSA-N

The biological activity of pentanoic acid, 4,5-diamino-, ethyl ester is primarily attributed to its interaction with specific molecular targets. The presence of amino groups allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to pentanoic acid derivatives exhibit antimicrobial activity. The structural features of pentanoic acid, 4,5-diamino-, ethyl ester may enhance its efficacy against specific bacterial strains through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Enzyme Interaction Studies

Studies have shown that pentanoic acid derivatives can act as enzyme inhibitors or substrates. For instance, the amino groups in pentanoic acid, 4,5-diamino-, ethyl ester may participate in enzymatic reactions involving aminotransferases or other amine-reactive enzymes. This potential has implications for drug development targeting metabolic diseases .

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that derivatives of pentanoic acid could inhibit the activity of certain proteases involved in cancer progression. The compound was shown to bind reversibly to the active site of these enzymes, reducing their activity in vitro .
  • Anticancer Activity : In a preliminary investigation involving various cell lines, pentanoic acid derivatives exhibited cytotoxic effects against melanoma cells. The study suggested a dose-dependent reduction in cell viability when treated with the compound .

Comparative Analysis

To better understand the uniqueness of pentanoic acid, 4,5-diamino-, ethyl ester compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
Pentanoic acid, ethyl esterLacks amino groupsPrimarily used as a flavoring agent
Pentanoic acid, 4-methyl-, ethyl esterContains a methyl groupUsed in perfumes and cosmetics
Pentanoic acid, 4,5-diamino-, ethyl esterContains two amino groupsPotential enzyme inhibitor and anticancer properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pentanoic acid, 4,5-diamino-, ethyl ester, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis of diamino-substituted esters typically involves multi-step protection/deprotection strategies. For example, amino groups at the 4 and 5 positions may require orthogonal protecting groups (e.g., Boc or Fmoc) during esterification to prevent unwanted nucleophilic attacks. Solvent selection (e.g., anhydrous DMF or THF) and catalytic agents (e.g., DMAP for ester bond formation) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and how can isomeric impurities be detected?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester and amino group positions. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) can validate molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for detecting volatile impurities or isomers, as demonstrated in studies on ethyl pentanoate derivatives . Differential Scanning Calorimetry (DSC) may further assess purity by identifying melting point deviations .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of Pentanoic acid, 4,5-diamino-, ethyl ester in aqueous environments, and what degradation products are formed?

  • Methodological Answer : Hydrolysis kinetics can be studied using High-Performance Liquid Chromatography (HPLC) to monitor ester bond cleavage under varying pH (e.g., acidic vs. alkaline conditions). Polar aprotic solvents (e.g., acetonitrile) slow hydrolysis compared to polar protic solvents (e.g., water/methanol mixtures). Degradation products, such as 4,5-diaminopentanoic acid, can be identified via LC-MS/MS. Stability studies should include accelerated aging experiments with controlled temperature and humidity .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound, particularly in microbial inhibition assays?

  • Methodological Answer : Discrepancies in bioactivity may arise from differences in microbial strains, culture media, or compound solubility. Standardized protocols (e.g., CLSI guidelines) should be adopted. Dose-response curves and minimum inhibitory concentration (MIC) assays under consistent conditions (e.g., pH 7.4, 37°C) are critical. Confounding factors, such as solvent toxicity (e.g., DMSO vs. ethanol), must be controlled, as seen in studies on ethyl ester analogs .

Q. How can computational modeling predict the compound’s reactivity in coordination chemistry, and what experimental validations are required?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic effects of the diamino and ester groups on metal-ligand interactions (e.g., with transition metals like Cu²⁺ or Fe³⁺). Experimental validation via UV-Vis spectroscopy (to detect charge-transfer bands) and X-ray crystallography (for structural confirmation of metal complexes) is essential. Comparative studies with non-amino-substituted esters (e.g., ethyl valerate) can highlight functional group contributions .

Key Considerations for Experimental Design

  • Contradiction Analysis : When conflicting data arise (e.g., variable bioactivity), systematically vary one parameter at a time (e.g., pH, solvent) while holding others constant. Use statistical tools like ANOVA to identify significant factors .
  • Safety Protocols : Amino-substituted esters may exhibit sensitization potential. Follow OSHA guidelines for handling, including PPE and fume hoods, as outlined in safety data sheets for related compounds .

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